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molecular formula C18H24I3N3O9 B029796 Ioversol CAS No. 87771-40-2

Ioversol

Cat. No. B029796
M. Wt: 807.1 g/mol
InChI Key: AMDBBAQNWSUWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05489708

Procedure details

) acid hydrolyzing said 5-acetoxyacetamido-N,N'-bis(2,3-diacetoxypropyl)2,4,6-triiodoisophthalamide and 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide under acid hydrolyzing conditions to produce ioversol and N,N'-bis-(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]([NH:8][C:9]1[C:10]([I:45])=[C:11]([C:31]([NH:33][CH2:34][CH:35]([O:41]C(=O)C)[CH2:36][O:37]C(=O)C)=[O:32])[C:12]([I:30])=[C:13]([C:28]=1[I:29])[C:14]([NH:16][CH2:17][CH:18]([O:24]C(=O)C)[CH2:19][O:20]C(=O)C)=[O:15])=[O:7])(=O)C.[C:46](OCCCC(ON(C1C(I)=C(C(N)=O)C(I)=C(C=1I)C(N(CC(OC(=O)C)COC(=O)C)CC(OC(=O)C)COC(=O)C)=O)C(=O)C)=O)(=[O:48])[CH3:47]>>[CH2:47]([N:8]([C:6]([CH2:5][OH:4])=[O:7])[C:9]1[C:28]([I:29])=[C:13]([C:14]([NH:16][CH2:17][CH:18]([OH:24])[CH2:19][OH:20])=[O:15])[C:12]([I:30])=[C:11]([C:31]([NH:33][CH2:34][CH:35]([OH:41])[CH2:36][OH:37])=[O:32])[C:10]=1[I:45])[CH2:46][OH:48].[OH:24][CH:18]([CH2:19][OH:20])[CH2:17][NH:16][C:14](=[O:15])[C:13]1[C:28]([I:29])=[C:9]([NH:8][C:6](=[O:7])[CH2:5][OH:4])[C:10]([I:45])=[C:11]([C:31]([NH:33][CH2:34][CH:35]([OH:41])[CH2:36][OH:37])=[O:32])[C:12]=1[I:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(=O)NC=1C(=C(C(=C(C(=O)NCC(COC(C)=O)OC(C)=O)C1I)I)C(=O)NCC(COC(C)=O)OC(C)=O)I
Step Two
Name
5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCC(=O)ON(C(C)=O)C=1C(=C(C(=C(C(=O)N(CC(COC(C)=O)OC(C)=O)CC(COC(C)=O)OC(C)=O)C1I)I)C(=O)N)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CO)N(C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Name
Type
product
Smiles
OC(CNC(C1=C(C(C(=O)NCC(CO)O)=C(C(=C1I)NC(CO)=O)I)I)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05489708

Procedure details

) acid hydrolyzing said 5-acetoxyacetamido-N,N'-bis(2,3-diacetoxypropyl)2,4,6-triiodoisophthalamide and 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide under acid hydrolyzing conditions to produce ioversol and N,N'-bis-(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]([NH:8][C:9]1[C:10]([I:45])=[C:11]([C:31]([NH:33][CH2:34][CH:35]([O:41]C(=O)C)[CH2:36][O:37]C(=O)C)=[O:32])[C:12]([I:30])=[C:13]([C:28]=1[I:29])[C:14]([NH:16][CH2:17][CH:18]([O:24]C(=O)C)[CH2:19][O:20]C(=O)C)=[O:15])=[O:7])(=O)C.[C:46](OCCCC(ON(C1C(I)=C(C(N)=O)C(I)=C(C=1I)C(N(CC(OC(=O)C)COC(=O)C)CC(OC(=O)C)COC(=O)C)=O)C(=O)C)=O)(=[O:48])[CH3:47]>>[CH2:47]([N:8]([C:6]([CH2:5][OH:4])=[O:7])[C:9]1[C:28]([I:29])=[C:13]([C:14]([NH:16][CH2:17][CH:18]([OH:24])[CH2:19][OH:20])=[O:15])[C:12]([I:30])=[C:11]([C:31]([NH:33][CH2:34][CH:35]([OH:41])[CH2:36][OH:37])=[O:32])[C:10]=1[I:45])[CH2:46][OH:48].[OH:24][CH:18]([CH2:19][OH:20])[CH2:17][NH:16][C:14](=[O:15])[C:13]1[C:28]([I:29])=[C:9]([NH:8][C:6](=[O:7])[CH2:5][OH:4])[C:10]([I:45])=[C:11]([C:31]([NH:33][CH2:34][CH:35]([OH:41])[CH2:36][OH:37])=[O:32])[C:12]=1[I:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(=O)NC=1C(=C(C(=C(C(=O)NCC(COC(C)=O)OC(C)=O)C1I)I)C(=O)NCC(COC(C)=O)OC(C)=O)I
Step Two
Name
5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCC(=O)ON(C(C)=O)C=1C(=C(C(=C(C(=O)N(CC(COC(C)=O)OC(C)=O)CC(COC(C)=O)OC(C)=O)C1I)I)C(=O)N)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CO)N(C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Name
Type
product
Smiles
OC(CNC(C1=C(C(C(=O)NCC(CO)O)=C(C(=C1I)NC(CO)=O)I)I)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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